molecular formula C17H17N3O B2795845 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide CAS No. 892225-38-6

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide

Cat. No.: B2795845
CAS No.: 892225-38-6
M. Wt: 279.343
InChI Key: WWAMUITYJQJKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They have significant biological and therapeutic value, making them attractive for various medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

the synthetic routes involving α-bromoketones and 2-aminopyridine can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity and potential therapeutic applications.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine scaffold with a butanamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-6-17(21)18-14-8-5-7-13(11-14)15-12-20-10-4-3-9-16(20)19-15/h3-5,7-12H,2,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAMUITYJQJKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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